Boc-l-melys(z)-oh dcha

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

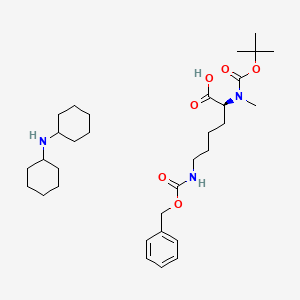

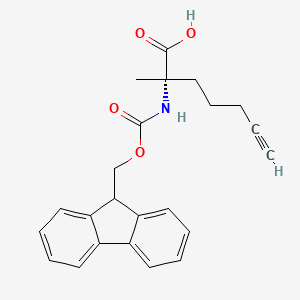

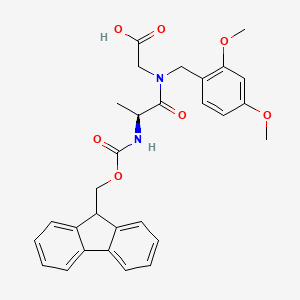

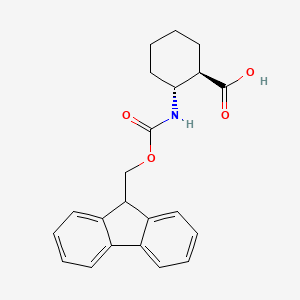

Boc-Lys (Z)-OH, also known as Nα-Boc-Nε-Cbz-L-lysine, Nα-Boc-Nε-Z-L-lysine, or Nε-Z-Nα-Boc-L-lysine, is an N-terminal protected amino acid . It is used in solid-phase peptide synthesis (SPPS) to make peptides containing Nepsilon protected lysyl side chains .

Molecular Structure Analysis

The empirical formula of Boc-Lys (Z)-OH is C19H28N2O6 . It has a molecular weight of 380.44 . The SMILES string representation isCC(C)(C)OC(=O)NC@@HOCc1ccccc1)C(O)=O . Chemical Reactions Analysis

As an N-terminal protected amino acid, Boc-Lys (Z)-OH is primarily used in peptide synthesis . The specific chemical reactions it undergoes would depend on the other amino acids and compounds present in the reaction.Physical And Chemical Properties Analysis

Boc-Lys (Z)-OH is a white powder with an assay of ≥98% . It is used in peptide synthesis and should be stored at a temperature of −20°C .科学的研究の応用

Peptide Synthesis and Modification

Efficient Coupling in Peptide Synthesis : The use of protective groups and coupling reagents facilitates efficient peptide bond formation. For example, in the synthesis of specific peptide fragments, the use of dicyclohexylcarbodiimide (DCCI) and 1-hydroxy-1H-benzotriazole (HOBt) as coupling reagents has demonstrated high yields (86–99%) in the coupling process, highlighting the importance of selecting appropriate protective groups and coupling strategies for peptide synthesis (Narita, 1978).

Synthesis of Complex Peptide Sequences : The strategic application of protective groups enables the synthesis of complex peptides, such as parts of the cyclosporine peptide sequence. This approach allows for the selective protection and activation of amino acids, facilitating the assembly of peptide chains with high precision and efficiency (Wenger, 1983).

Development of Photocatalysts

- Photocatalytic Activity for NOx Removal : In the context of environmental applications, the development of photocatalysts like the 2D/2D Bi2O2CO3/Bi4O5Br2 heterostructure demonstrates enhanced photocatalytic activity for the removal of NOx under simulated solar light. This showcases the potential of utilizing peptide synthesis techniques for environmental remediation and the development of efficient photocatalysts (Zhu et al., 2019).

Biodegradable Materials

- Synthesis of Amphiphilic Copolymers : The creation of biodegradable amphiphilic copolymers incorporating poly(L-lactide) and dendritic poly(L-lysine) illustrates the application of peptide synthesis in developing materials with potential biomedical applications. These materials, characterized by their well-defined structures and narrow molecular weight distributions, highlight the versatility of peptide synthesis in creating functional materials for medical and environmental applications (Li et al., 2006).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-(phenylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O6.C12H23N/c1-20(2,3)28-19(26)22(4)16(17(23)24)12-8-9-13-21-18(25)27-14-15-10-6-5-7-11-15;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-7,10-11,16H,8-9,12-14H2,1-4H3,(H,21,25)(H,23,24);11-13H,1-10H2/t16-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZXQRUEYXJCTA-NTISSMGPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H53N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-l-melys(z)-oh dcha | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Fmoc-[D]Ala-OH](/img/structure/B613610.png)